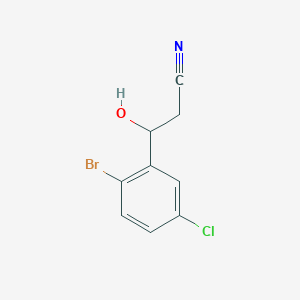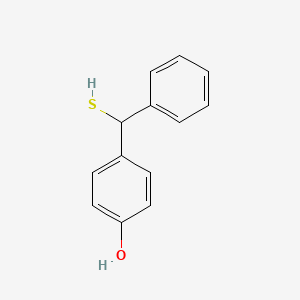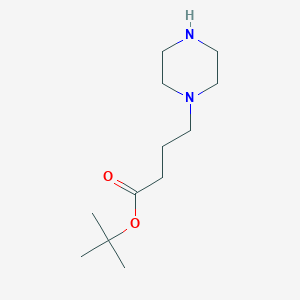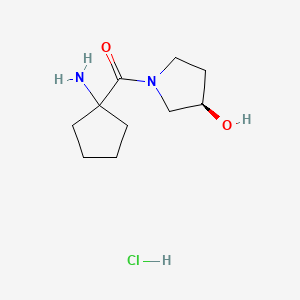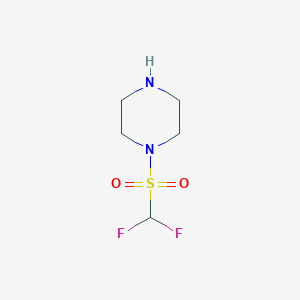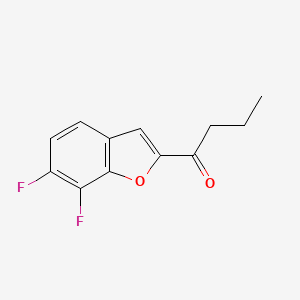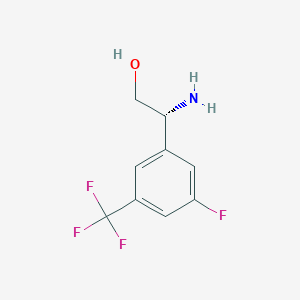
Tert-butyl (2-amino-1-(pyrimidin-4-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[2-amino-1-(pyrimidin-4-yl)ethyl]carbamate is a compound that features a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of tert-butyl N-[2-amino-1-(pyrimidin-4-yl)ethyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as chloroformates and amines under controlled temperatures and pH levels .
Analyse Chemischer Reaktionen
Tert-butyl N-[2-amino-1-(pyrimidin-4-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group. Common reagents and conditions for these reactions include the use of solvents like ethanol and catalysts such as palladium
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-amino-1-(pyrimidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making it useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrimidine derivatives such as:
Imatinib: Used in the treatment of certain types of cancer.
Dasatinib: Another anticancer agent.
Nilotinib: Used for chronic myeloid leukemia. These compounds share the pyrimidine core but differ in their substituents, which confer unique properties and applications
Eigenschaften
Molekularformel |
C11H18N4O2 |
|---|---|
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
tert-butyl N-(2-amino-1-pyrimidin-4-ylethyl)carbamate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-9(6-12)8-4-5-13-7-14-8/h4-5,7,9H,6,12H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
QUUBHQBDVYPLRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CN)C1=NC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B13570167.png)
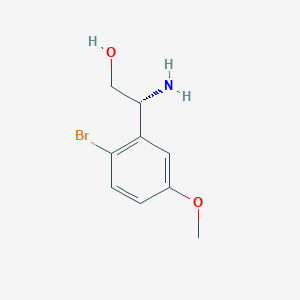
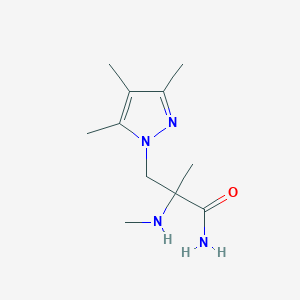

![4-Bromobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13570183.png)
![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)
